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Compound of Interest

Compound Name: N-ethylmorpholine-2-carboxamide
CAS No.: 135072-22-9
Cat. No.: B161649
Get Quote
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Executive Summary

4-Ethylmorpholine-2-carboxamide (often colloquially referred to as N-ethylmorpholine-2-
carboxamide) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a
pharmacophore in various drug candidates, particularly in the development of kinase inhibitors
(e.g., PIBK/mTOR pathways) and GPCR ligands where the morpholine ring modulates solubility
and metabolic stability.

This guide details the two most robust synthetic pathways for this target:
e The Ester Aminolysis Route: A scalable, cost-effective method ideal for multi-gram synthesis.

e The Acid Coupling Route: A versatile, high-precision method suitable for late-stage
functionalization or parallel medicinal chemistry.

Part 1: Retrosynthetic Analysis

To design the optimal synthesis, we must deconstruct the target molecule. The morpholine core
containing a 2-carboxamide and a 4-ethyl group suggests two primary disconnections:
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» Amide Bond Disconnection: Leads to the 4-ethylmorpholine-2-carboxylic acid (or ester)
precursor.

» C-N Bond Disconnection: Leads to the morpholine-2-carboxylate core, requiring subsequent
N-alkylation.
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Figure 1: Retrosynthetic breakdown of 4-ethylmorpholine-2-carboxamide showing the logical
disconnection to the commercially available morpholine-2-carboxylate core.

Part 2: Route A — The Ester Aminolysis Strategy
(Scalable)

This route is preferred for scale-up due to the absence of expensive coupling reagents. It
utilizes Ethyl morpholine-2-carboxylate (CAS: 107904-06-3) as the starting material.
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Workflow Diagram
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Figure 2: Step-by-step workflow for the Ester Aminolysis Route.

Detailed Protocol
Step 1: N-Ethylation of Ethyl Morpholine-2-carboxylate

Obijective: Selectively alkylate the secondary amine at position 4 without hydrolyzing the ester.
e Reagents:

o Ethyl morpholine-2-carboxylate (1.0 equiv)

o Ethyl lodide (1.1 equiv) or Ethyl Bromide (1.2 equiv)

o Potassium Carbonate (

, 2.0 equiv)

o Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

e Procedure:

o

Dissolve ethyl morpholine-2-carboxylate (e.g., 10 mmol) in anhydrous MeCN (50 mL).

o

Add finely powdered

(20 mmol).

[¢]

Cool the mixture to 0°C in an ice bath.

[¢]

Add Ethyl lodide (11 mmol) dropwise over 15 minutes.
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o Allow the reaction to warm to Room Temperature (RT) and stir for 12—16 hours. Monitor by
TLC (System: 5% MeOH in DCM) or LC-MS.

o Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

o Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc
gradient).

o Yield: Expect 85-95% of Ethyl 4-ethylmorpholine-2-carboxylate.

Step 2: Ammonolysis of the Ester

Objective: Convert the ethyl ester to the primary carboxamide using ammonia.
e Reagents:
o Ethyl 4-ethylmorpholine-2-carboxylate (Intermediate from Step 1)
o 7N Ammonia in Methanol (Excess, ~10-20 equiv)
» Procedure:
o Place the intermediate ester (e.g., 8 mmol) in a pressure tube or sealed vessel.
o Add 7N

in MeOH (20 mL).

o Seal the vessel and stir at RT for 24 hours. If conversion is slow (monitored by LC-MS),
heat to 50°C.

o Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess
ammonia.

o Purification: The residue is often pure enough. If not, recrystallize from EtOAc/Hexane or
triturated with diethyl ether.

o Yield: Expect 80—90%.
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Part 3: Route B — The Acid Coupling Strategy
(Medicinal Chemistry)

This route is ideal if the starting material is Morpholine-2-carboxylic acid (CAS: 10333-99-0) or
if the ester aminolysis fails due to steric hindrance (rare for this substrate).

Detailed Protocol
Step 1: Reductive Amination (N-Ethylation)

Rationale: Reductive amination is "greener" and prevents over-alkylation to the quaternary
ammonium salt, which is a risk with alkyl halides.

e Reagents:
o Morpholine-2-carboxylic acid (1.0 equiv)
o Acetaldehyde (1.2 equiv)
o Sodium Cyanoborohydride (

, 1.5 equiv) or STAB (

)

o Solvent: Methanol (MeOH) with 1% Acetic Acid

e Procedure:

[e]

Dissolve morpholine-2-carboxylic acid in MeOH. Adjust pH to ~5-6 with acetic acid.

o

Add Acetaldehyde dropwise. Stir for 30 mins to form the iminium ion.

o Add

in portions.

Stir at RT for 16 hours.

o
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o Workup: Quench with water. Remove MeOH.[2] Pass through an ion-exchange column
(e.g., Dowex) or extract at isoelectric point to isolate 4-Ethylmorpholine-2-carboxylic acid.

Step 2: Amide Coupling

Objective: Activate the carboxylic acid to react with an ammonia source.

e Reagents:

[e]

4-Ethylmorpholine-2-carboxylic acid (1.0 equiv)

o

Ammonium Chloride (

, 2.0 equiv)

(¢]

Coupling Agent: HATU or EDC/HOB (1.2 equiv)

[¢]

Base: DIPEA (3.0 equiv)

[¢]

Solvent: DMF[1][3]

e Procedure:

o Dissolve the acid in DMF.

o Add DIPEA and HATU. Stir for 15 mins to activate the acid.

o Add solid

o Stir at RT for 12 hours.

o Workup: Dilute with EtOAc, wash with saturated

(to remove acid) and brine.

o Yield: Expect 70-85%.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.researchgate.net/publication/257862240_Morpholines_Synthesis_and_Biological_Activity
https://www.researchgate.net/publication/332781201_Synthesis_and_Antibacterial_Study_of_4-2-Aminoethyl_morpholine_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC11223217/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161649?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Part 4: Analytical Characterization &
Troubleshooting[1]

Expected Analytical Data

Technique Expected Signal /| Observation

5 7.10, 7.30 (bs, 2H, CONH2); & 3.80-3.90 (m,
1H, H-2); & 3.50-3.60 (m, 2H, H-6); & 2.80 (m,
1H, H-3); & 2.30 (q, 2H, N-CH2-CH3); & 1.00 (t,
3H, CH3).[2]

1H NMR (DMSO-d6)

LC-MS (ESI+) [M+H]+ = 159.1 (Calc. MW = 158.20).

White to off-white solid or viscous oil
Appearance .
(hygroscopic).

Troubleshooting Guide

¢ Issue: Quaternization during Alkylation.
o Cause: Excess ethyl halide or high temperature.

o Solution: Switch to Reductive Amination (Route B, Step 1) or strictly control stoichiometry
(1.05 equiv of Etl) and temperature (0°C).

e Issue: Poor Solubility of Amino Acid Precursor.
o Cause: Zwitterionic nature of morpholine-2-carboxylic acid.

o Solution: Use the Ethyl Ester (Route A) which is soluble in organic solvents, or use
water/methanol mixtures for the acid route.

¢ Issue: Hygroscopicity.
o Observation: Product turns into a gum.

o Solution: Store as a hydrochloride salt (treat with HCI in dioxane) or in a desiccator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-4-ethylmorpholine-2-carboxamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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